molecular formula C13H16BrNO3 B2373698 3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide CAS No. 1351582-14-3

3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide

Cat. No.: B2373698
CAS No.: 1351582-14-3
M. Wt: 314.179
InChI Key: BVYGGIZHXJMVQG-UHFFFAOYSA-N
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Description

3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide is a synthetic benzamide derivative supplied for research applications. This compound, with the CAS number 1351582-14-3, has a molecular formula of C13H16BrNO3 and a molecular weight of 314.18 g/mol . Its structure features a 3-bromobenzamide group linked to a (4-hydroxyoxan-4-yl)methyl moiety, which incorporates a tetrahydropyran ring with a hydroxyl group, influencing the molecule's overall polarity and hydrogen-bonding capacity . Calculated properties include a topological polar surface area of 58.6 Ų and an XLogP3 value of 1.4, suggesting moderate lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Benzamide derivatives are significant in various research fields, often serving as key intermediates in organic synthesis and the development of pharmacologically active compounds . The structural motifs present in this molecule, particularly the bromoaryl group and the N-substituted amide, are commonly explored in medicinal chemistry for creating novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-11-3-1-2-10(8-11)12(16)15-9-13(17)4-6-18-7-5-13/h1-3,8,17H,4-7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYGGIZHXJMVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide typically involves the following steps:

    Amidation: The brominated benzene derivative is then reacted with an amine derivative containing the hydroxyoxan-4-yl group. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyoxan-4-yl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1.

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name Benzamide Substituent Amide Side Chain Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Bromo (4-Hydroxyoxan-4-yl)methyl ~326.2* Hydrophilic oxane ring, H-bond donor
3a (3-Bromo-4-hydroxy-N-{2-(piperidin-1-yl)ethyl}benzamide) 3-Bromo, 4-hydroxy 2-(Piperidin-1-yl)ethyl 369.3 Basic piperidine, enhanced solubility
ZINC33268577 3-Bromo 4-Methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl 528.4 Rigid heterocyclic system, H-bond acceptor
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxy 4-Bromophenyl 396.2 Electron-withdrawing groups, planar structure
3-Bromo-N-(2-thiazolyl)benzamide 3-Bromo 2-Thiazolyl 281.1 Bioactive thiazole ring

*Estimated based on structural similarity.

Key Observations :

  • Amide Side Chain Diversity : The target compound’s hydroxytetrahydro-2H-pyran group introduces steric bulk and hydrogen-bonding capacity, contrasting with piperidine (3a) or thiazole () side chains, which prioritize basicity or aromatic interactions .
  • Natural vs. Synthetic : The compound in (3-Bromo-N-(2-thiazolyl)benzamide) is plant-derived, highlighting natural sources of brominated benzamides, whereas others are synthetic .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physical Parameters
Compound H-Bond Donors H-Bond Acceptors Rotatable Bonds LogP* Solubility (mg/mL) Biological Activity Reference
Target Compound 2 5 4 ~2.8 ~0.15 Potential kinase inhibition
ZINC33268577 1 5 5 3.5 0.08 VEGFR-2 inhibition (Shape Tanimoto: 0.803)
3a 2 4 6 2.1 0.35 Sigma receptor ligand
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 1 6 4 3.2 0.10 Antiproliferative (crystal packing stabilizes structure)

*Predicted using fragment-based methods.

Key Findings :

  • Hydrogen Bonding: The target compound’s hydroxytetrahydro-2H-pyran group provides two H-bond donors (hydroxyl and amide NH), similar to 3a but with fewer acceptors than ZINC33268577, which may reduce off-target interactions .
  • Rotatable Bonds : A moderate number of rotatable bonds (4) suggests balanced flexibility for target binding compared to ZINC33268577 (5) or 3a (6) .
  • Solubility : The hydroxyl group in the oxane ring likely improves aqueous solubility (~0.15 mg/mL) over more lipophilic analogs like ZINC33268577 (0.08 mg/mL) .

Biological Activity

3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅BrN₂O₃
  • Molecular Weight : Approximately 328.19 g/mol

The compound features a bromine atom and a hydroxyl group attached to a benzamide structure, which is significant for its interactions with biological targets.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anticancer Properties
  • Anti-inflammatory Effects
  • Neuroprotective Effects

Anticancer Properties

Research indicates that compounds with similar structures to this compound can inhibit cancer cell proliferation. For instance, benzamide derivatives have been shown to inhibit RET kinase activity, which is implicated in various cancers. A study highlighted that certain benzamide derivatives could effectively induce apoptosis in cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. It may modulate inflammatory pathways by inhibiting the NLRP3 inflammasome, which plays a critical role in chronic inflammatory diseases. Inhibition of this pathway could lead to reduced cytokine release and improved outcomes in conditions characterized by inflammation .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures can exert neuroprotective effects by modulating glial cell activation and reducing neuroinflammation, particularly relevant in neurodegenerative diseases .

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity and selectivity towards certain biological pathways involved in disease processes .

Data Tables

PropertyValue
Molecular FormulaC₁₄H₁₅BrN₂O₃
Molecular Weight328.19 g/mol
Anticancer ActivityYes (inhibits RET kinase)
Anti-inflammatory ActivityYes (modulates NLRP3 inflammasome)
Neuroprotective EffectsYes (reduces microglial activation)

Case Studies

  • Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry explored various benzamide derivatives, including those structurally similar to this compound. The findings demonstrated significant inhibition of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroinflammation Research : Another investigation assessed the effects of similar benzamide derivatives on microglial activation. Results indicated that these compounds significantly reduced the secretion of pro-inflammatory cytokines, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR confirms the amide linkage and hydroxytetrahydrofuran substituent. Deuterated DMSO or CDCl₃ resolves exchangeable protons (e.g., -OH) .
  • X-ray crystallography : Use SHELX or Phaser software for structure refinement. High-resolution data (≤1.0 Å) ensures accurate determination of bond lengths and stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities .

What experimental approaches are recommended to investigate its mechanism of action in modulating enzyme targets?

Advanced Research Question

  • Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition constants (Kᵢ) and mode of inhibition (competitive/non-competitive) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) for target interactions .
  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding poses, guided by crystallographic data .

How should researchers address discrepancies in reported biological activities across studies?

Advanced Research Question

  • Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out batch variability .
  • Assay standardization : Compare results under identical conditions (e.g., cell lines, incubation time). Cross-validate with orthogonal assays (e.g., Western blot vs. ELISA) .
  • Data normalization : Account for solvent effects (e.g., DMSO cytotoxicity) and control for off-target interactions using knockout cell models .

What strategies assess the compound’s in vitro and in vivo toxicity profiles?

Advanced Research Question

  • In vitro toxicity : Conduct hemolysis assays (erythrocyte lysis) and hepatocyte viability tests (LDH release) .
  • In vivo models : Administer escalating doses in rodents (OECD Guideline 420) to determine LD₅₀ and monitor organ histopathology .
  • Metabolic stability : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation and metabolite identification .

How can researchers optimize the compound’s solubility and bioavailability for preclinical testing?

Advanced Research Question

  • Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce ester or phosphate groups at the hydroxytetrahydrofuran moiety for pH-sensitive release .
  • Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and bioavailability via intravenous vs. oral administration in animal models .

What computational methods predict the compound’s reactivity and stability under physiological conditions?

Basic Research Question

  • DFT calculations : Use Gaussian or ORCA to model hydrolysis pathways of the amide bond and bromine substitution .
  • pKₐ prediction : Tools like MarvinSketch estimate ionization states affecting membrane permeability .
  • Degradation studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation products .

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